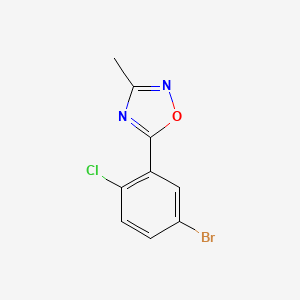![molecular formula C11H17NOS B1487735 3-[(2-メチルプロパン-2-スルフィニル)メチル]アニリン CAS No. 28288-33-7](/img/structure/B1487735.png)
3-[(2-メチルプロパン-2-スルフィニル)メチル]アニリン
概要
説明
3-[(2-Methylpropane-2-sulfinyl)methyl]aniline is an organic compound with the molecular formula C11H17NOS. It is a derivative of aniline, where the aniline group is substituted with a 2-methylpropane-2-sulfinylmethyl group
科学的研究の応用
3-[(2-Methylpropane-2-sulfinyl)methyl]aniline has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of chiral amines and other complex organic molecules.
Biology: The compound can be used in biological studies to investigate its interactions with biological molecules and its potential effects on biological systems.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Methylpropane-2-sulfinyl)methyl]aniline typically involves the reaction of aniline with 2-methylpropane-2-sulfinyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and reaction time are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 3-[(2-Methylpropane-2-sulfinyl)methyl]aniline may involve large-scale reactions using specialized reactors and equipment to handle the reagents and control the reaction conditions. The process may also include purification steps to obtain the compound in high purity, suitable for various applications.
化学反応の分析
Types of Reactions: 3-[(2-Methylpropane-2-sulfinyl)methyl]aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of 3-[(2-Methylpropane-2-sulfinyl)methyl]aniline can lead to the formation of sulfoxides or sulfones, depending on the extent of oxidation.
Reduction: Reduction reactions can produce amines or other reduced derivatives of the compound.
Substitution: Substitution reactions can result in the formation of various substituted anilines or other derivatives.
作用機序
The mechanism by which 3-[(2-Methylpropane-2-sulfinyl)methyl]aniline exerts its effects depends on the specific application. In general, the compound may interact with molecular targets and pathways involved in chemical reactions, biological processes, or industrial applications. The exact mechanism of action would need to be determined based on the specific context in which the compound is used.
類似化合物との比較
3-[(2-Methylpropane-2-sulfinyl)methyl]aniline is similar to other aniline derivatives and sulfinyl compounds. Some similar compounds include:
Aniline: The parent compound of 3-[(2-Methylpropane-2-sulfinyl)methyl]aniline, used in various chemical and industrial applications.
Sulfinyl Compounds: Other sulfinyl derivatives, such as tert-butanesulfinamide, which are used in asymmetric synthesis and chiral auxiliary applications.
Uniqueness: 3-[(2-Methylpropane-2-sulfinyl)methyl]aniline is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and applications
特性
IUPAC Name |
3-(tert-butylsulfinylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-11(2,3)14(13)8-9-5-4-6-10(12)7-9/h4-7H,8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULALEJRMTPYQIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)CC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


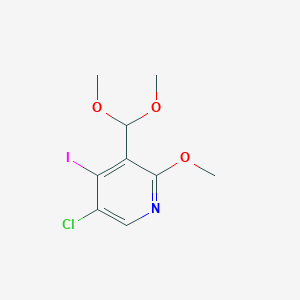
![(5-Chlorofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1487656.png)

![1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1487658.png)

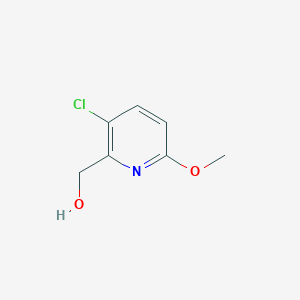
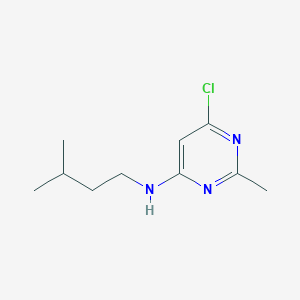
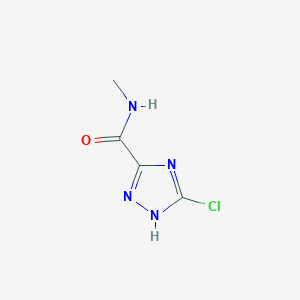
![7-Chlorobenzo[b]thiophene-2-boronic acid](/img/structure/B1487667.png)
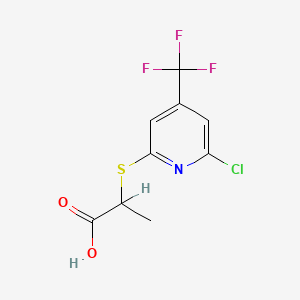
![[2-Fluoro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1487671.png)
![3-[(3-Ethyl-1-adamantyl)oxy]propan-1-ol](/img/structure/B1487672.png)
